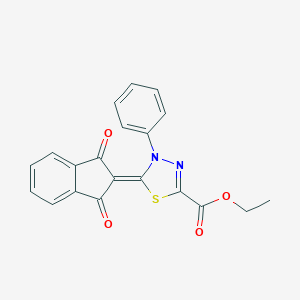![molecular formula C28H18ClN3O2S3 B283143 7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, commonly known as BCT-24506, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spirocyclic triazoles, which have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of BCT-24506 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, BCT-24506 has been found to inhibit the activity of topoisomerase II and induce the expression of p53, leading to cell cycle arrest and apoptosis. In Alzheimer's disease, BCT-24506 has been shown to inhibit the activity of beta-secretase and reduce the production of amyloid-beta plaques. In Parkinson's disease, BCT-24506 has been found to activate the Nrf2/ARE pathway and increase the expression of antioxidant enzymes, leading to the protection of dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
BCT-24506 has been found to have various biochemical and physiological effects in different scientific research applications. In cancer research, BCT-24506 has been shown to induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis. In Alzheimer's disease research, BCT-24506 has been found to reduce the production of amyloid-beta plaques, improve cognitive function, and reduce neuroinflammation. In Parkinson's disease research, BCT-24506 has been shown to protect dopaminergic neurons from oxidative stress, improve motor function, and reduce neuroinflammation.
实验室实验的优点和局限性
BCT-24506 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity, which allows for the use of lower concentrations in experiments. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is its high cost and complexity of synthesis, which can make it difficult to obtain and use in large quantities.
未来方向
There are several future directions for the study of BCT-24506. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, BCT-24506 can be studied for its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Furthermore, the synthesis of BCT-24506 can be optimized to increase its yield and purity, and new analogs can be developed to improve its bioavailability and potency.
合成方法
The synthesis of BCT-24506 involves the reaction of 4-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid with the appropriate reagents and solvents. The reaction proceeds through several steps, including condensation, cyclization, and spiroannulation, to form the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be increased through recrystallization.
科学研究应用
BCT-24506 has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BCT-24506 has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In Alzheimer's disease research, BCT-24506 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, BCT-24506 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
分子式 |
C28H18ClN3O2S3 |
|---|---|
分子量 |
560.1 g/mol |
IUPAC 名称 |
(7Z)-7-benzylidene-4-(4-chlorophenyl)-9-phenyl-2-(thiophene-2-carbonyl)-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C28H18ClN3O2S3/c29-20-13-15-22(16-14-20)32-28(37-26(30-32)25(33)23-12-7-17-35-23)31(21-10-5-2-6-11-21)27(34)24(36-28)18-19-8-3-1-4-9-19/h1-18H/b24-18- |
InChI 键 |
RHQPFAKFDYEGIZ-MOHJPFBDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)


![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)